Lipophilicity (logP): HTA-Br Occupies a Distinct Intermediate Position Between TOAB and TODAB
The computed logP of hexadecyltrioctadecylammonium bromide is 23.07 (C70H144BrN), placing it between the fully symmetric tetraoctadecylammonium bromide (TOAB, logP 23.85) and the methyl-capped trioctadecylmethylammonium bromide (TODAB, logP 17.22) . This 0.78 log unit difference relative to TOAB translates to a ~6-fold lower octanol/water partition coefficient, which can be significant for ion-pair extraction selectivity and membrane leaching rates. Conversely, HTA-Br is ~5.8 log units (≈630,000-fold) more lipophilic than TODAB, providing a markedly different operational window for applications demanding ultra-high organic-phase retention.
| Evidence Dimension | Computed octanol/water partition coefficient (logP) |
|---|---|
| Target Compound Data | logP = 23.07 (HTA-Br) |
| Comparator Or Baseline | TOAB: logP = 23.85; TODAB: logP = 17.22; DODAB: logP = 10.59; CTAB: logP = 3.18 |
| Quantified Difference | ΔlogP (HTA-Br – TOAB) = –0.78; ΔlogP (HTA-Br – TODAB) = +5.85 |
| Conditions | Computed logP values from ChemSrc database; consistent methodology across all compounds |
Why This Matters
Procurement decisions for ion-pair extraction or sensor membrane formulations must consider that a 0.78 logP shift can alter ion-exchange equilibrium constants and membrane leaching rates, while a >5 logP gap relative to TODAB constitutes a fundamentally different compound class for organic-phase applications.
